molecular formula C13H14N4O4S2 B6507480 ethyl 6-methyl-2-oxo-4-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,2-dihydropyrimidine-5-carboxylate CAS No. 946332-61-2

ethyl 6-methyl-2-oxo-4-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B6507480
CAS No.: 946332-61-2
M. Wt: 354.4 g/mol
InChI Key: DOLASDBBTIEWNH-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-oxo-4-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,2-dihydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C13H14N4O4S2 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.04564729 g/mol and the complexity rating of the compound is 576. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 6-methyl-2-oxo-4-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,2-dihydropyrimidine-5-carboxylate is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of dihydropyrimidines, characterized by a pyrimidine ring fused with a carbonyl group and various substituents. The general structure can be represented as follows:

C14H16N4O3S\text{C}_{14}\text{H}_{16}\text{N}_4\text{O}_3\text{S}

Key Features:

  • Dihydropyrimidine Core : The dihydropyrimidine structure is known for various pharmacological activities.
  • Substituents : The presence of thiazole and sulfanyl groups enhances its potential bioactivity.

1. Anti-inflammatory Properties

Recent studies have indicated that derivatives of dihydropyrimidines exhibit significant anti-inflammatory effects. For instance, compounds similar to ethyl 6-methyl-2-oxo derivatives have shown inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Ethyl 6-methyl derivative19.45 ± 0.0731.4 ± 0.12
Celecoxib (control)0.04 ± 0.010.04 ± 0.01

These results suggest that the compound may possess similar anti-inflammatory properties as established NSAIDs like celecoxib .

2. Antimicrobial Activity

The thiazole moiety in the compound is known for enhancing antimicrobial activity. Research indicates that thiazole-containing compounds demonstrate significant activity against various bacterial strains. A study reported an increase in antibacterial potency with modifications to the thiazole ring .

3. Anticancer Potential

Emerging evidence suggests that dihydropyrimidines can exhibit cytotoxic effects against cancer cell lines. For example, compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells, showing promising results in vitro .

Structure-Activity Relationships (SAR)

The biological activity of ethyl 6-methyl-2-oxo derivatives can be influenced by various structural modifications:

  • Substituent Variations : Modifications on the thiazole ring and the carbon chain length have been shown to affect potency.
  • Functional Groups : The presence of electron-withdrawing or electron-donating groups can enhance or reduce biological activity.

Case Study 1: Anti-inflammatory Screening

A series of synthesized pyrimidine derivatives were screened for anti-inflammatory activity using carrageenan-induced paw edema models in rats. The results indicated that certain derivatives exhibited comparable efficacy to indomethacin, a standard anti-inflammatory drug, with ED50 values indicating effective doses .

Case Study 2: Antimicrobial Testing

In a study assessing the antimicrobial properties of thiazole-containing compounds, ethyl 6-methyl derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents .

Properties

IUPAC Name

ethyl 6-methyl-2-oxo-4-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4S2/c1-3-21-11(19)9-7(2)15-12(20)17-10(9)23-6-8(18)16-13-14-4-5-22-13/h4-5H,3,6H2,1-2H3,(H,14,16,18)(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLASDBBTIEWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=NC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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